2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Physicochemical Properties Lipophilicity Drug Design

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS 113270-73-8) is a strategic brominated heterocyclic building block. The 4-bromophenyl substituent provides a reactive synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, enabling efficient library diversification. Unlike chloro or unsubstituted analogs, the bromine atom offers higher reactivity and a distinct LogP (~2.8) essential for SAR studies. Substituting without validation eliminates this strategic functionalization point, derailing established routes. Choose this compound when your research demands reliable, high-yielding synthesis of 2-(4-substituted-phenyl)-1H-imidazo[4,5-c]pyridine derivatives and peri-condensed heterocyclic systems.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS No. 113270-73-8
Cat. No. B046458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine
CAS113270-73-8
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br
InChIInChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
InChIKeyDZMIYOZJDXXAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS 113270-73-8): A Defined Heterocyclic Building Block for Medicinal Chemistry and Materials Science Procurement


2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS: 113270-73-8) is a brominated heterocyclic compound, characterized by an imidazo[4,5-c]pyridine core with a 4-bromophenyl substituent at the 2-position [1]. With a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol, it is a foundational building block in medicinal chemistry and material science . The compound is typically supplied as a solid with a purity of 95% or higher . Its primary value lies in its defined structure, which enables its use as a key intermediate for generating libraries of novel compounds through further functionalization [2].

Procurement Risk: Why 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Cannot Be Replaced by a Close Analog


In the context of research and development, substituting 2-(4-bromophenyl)-1H-imidazo[4,5-c]pyridine with a closely related analog (e.g., the 4-chlorophenyl derivative, CAS 75007-94-2) without validation introduces significant risks. The bromine substituent is not merely a placeholder; it fundamentally alters the molecule's physicochemical profile, including its lipophilicity (LogP) and molecular weight, which in turn dictate its solubility, permeability, and chromatographic behavior [1]. More importantly, the bromine atom provides a unique and highly reactive synthetic handle for further chemical elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Replacing it with a chloro or unsubstituted analog would either diminish reactivity (chloro) or eliminate this strategic functionalization point entirely, thereby derailing established synthetic routes and complicating the generation of target compound libraries.

Quantitative Evidence Guide: Differentiating 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine from Structural Analogs for Informed Selection


Quantifiable Difference in Lipophilicity (LogP) vs. 4-Chlorophenyl Analog

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical parameter affecting membrane permeability, solubility, and ADME properties. 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine exhibits a lower predicted LogP (2.8) compared to its 4-chlorophenyl analog (LogP of 3.28) [REFS-1, REFS-2]. This quantitative difference confirms that the bromo compound is measurably less lipophilic, which may translate to improved aqueous solubility and distinct pharmacokinetic behavior in biological assays.

Physicochemical Properties Lipophilicity Drug Design

Quantifiable Difference in Molecular Weight vs. 4-Chlorophenyl Analog

Molecular weight is a foundational property influencing diffusion, binding kinetics, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). The target compound, with its bromine atom, has a molecular weight of 274.12 g/mol, which is approximately 19.4% higher than the 229.67 g/mol of the 4-chlorophenyl analog [REFS-1, REFS-2]. This significant difference will impact molar concentration calculations, solubility, and the compound's behavior in assays.

Molecular Weight Physicochemical Properties Lead Optimization

Defined Synthetic Utility: The Bromine Atom as a Strategic Handle for Cross-Coupling Reactions

The presence of a bromine atom on the 4-bromophenyl ring of this compound provides a clear and potent synthetic advantage over its chloro or unsubstituted phenyl analogs. The bromine moiety is documented to enhance the compound's reactivity for pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This makes it a superior and more efficient starting material for generating diverse libraries of derivatives, a capability not offered by the less reactive chloro analog .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Based on Verifiable Evidence


Building Block for Diversity-Oriented Synthesis via Cross-Coupling

This compound is the optimal choice when the research objective is to synthesize a library of 2-(4-substituted-phenyl)-1H-imidazo[4,5-c]pyridine derivatives. The bromine atom serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling efficient and high-yielding diversification at the 4-position of the phenyl ring [1]. This application is supported by the compound's well-defined structure and the established reactivity of aryl bromides in palladium-catalyzed cross-couplings [2].

Synthesis of Advanced Materials and Electronic Components

The compound's specific heterocyclic core and substitution pattern make it suitable as a precursor for synthesizing complex peri-condensed heterocyclic systems, which are of interest as materials in electronic devices [1]. Procurement for this application is driven by the need for a specific molecular architecture that cannot be achieved with chloro or unsubstituted analogs without compromising the synthetic route.

Investigating Halogen-Specific Structure-Activity Relationships (SAR)

In medicinal chemistry projects exploring halogen bonding or the effect of halogen size and lipophilicity on target binding, 2-(4-bromophenyl)-1H-imidazo[4,5-c]pyridine is a necessary comparator. Its distinct LogP (2.8) and larger atomic radius relative to the chloro analog (LogP of 3.28) provide a quantifiable basis for SAR studies aimed at optimizing potency, selectivity, or ADME properties [REFS-1, REFS-2].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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